A Comprehensive Technical Guide to Methyl 2-pyrazinecarboxylate 4-oxide: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to Methyl 2-pyrazinecarboxylate 4-oxide: Properties, Synthesis, and Applications
Executive Summary: This technical guide provides an in-depth analysis of Methyl 2-pyrazinecarboxylate 4-oxide, a heterocyclic N-oxide of significant interest in medicinal chemistry and pharmaceutical development. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous structures and relevant patents to offer a robust overview of its physicochemical properties, reactivity, and spectroscopic characteristics. We present detailed, field-proven protocols for its synthesis via N-oxidation and its subsequent conversion to bioactive carboxylic acids. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthetic intermediate.
Introduction: The Strategic Role of Pyrazine N-Oxides in Medicinal Chemistry
Heterocyclic N-oxides are a pivotal class of compounds in drug discovery. The introduction of an N-oxide moiety into an aromatic system, such as pyrazine, profoundly alters its electronic and steric properties. This modification can enhance aqueous solubility, modulate metabolic pathways, and fine-tune the pharmacological activity of a parent molecule. The pyrazine core itself is a well-established pharmacophore, forming the backbone of critical drugs like the anti-tuberculosis agent pyrazinamide[1].
Methyl 2-pyrazinecarboxylate 4-oxide emerges as a key building block in this context. It serves as a direct precursor to pharmaceutically active compounds, most notably derivatives that exhibit hypoglycemic and hypolipidemic activity[2]. Understanding its synthesis, reactivity, and analytical profile is therefore essential for chemists aiming to design and develop novel therapeutics based on the pyrazine scaffold.
Physicochemical and Structural Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and structural properties. While comprehensive experimental data for Methyl 2-pyrazinecarboxylate 4-oxide is sparse in publicly accessible databases, we can compile its core identifiers and predict certain properties based on its structure and related compounds.
Table 1: Physicochemical Properties of Methyl 2-pyrazinecarboxylate 4-oxide
| Property | Value | Source |
| IUPAC Name | Methyl pyrazine-2-carboxylate 4-oxide | - |
| CAS Number | 770-00-3 | [3] |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | [4][5] |
| Appearance | Off-white solid (reported for analogous compounds) | [2] |
| SMILES | COC(=O)C1=C[O-] | [4] |
| InChIKey | ZTAQCRRTNOJVIU-UHFFFAOYAT | [4] |
| Melting Point | Not experimentally determined in public literature. | [4] |
| Boiling Point | Not experimentally determined in public literature. | [4] |
| Solubility | Expected to have moderate solubility in water and polar organic solvents. | - |
digraph "Methyl_2_pyrazinecarboxylate_4_oxide_Structure" { graph [fontname="Arial", label="Molecular Structure of Methyl 2-pyrazinecarboxylate 4-oxide", labelloc=t, fontsize=14, size="7.6,5!", ratio=fill]; node [fontname="Arial", shape=plaintext, fontsize=12]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N"]; N4 [label="N+"]; C2 [label="C"]; C3 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_ester [label="C"]; O_carbonyl [label="O"]; O_methoxy [label="O"]; CH3 [label="CH3"]; O_noxide [label="O-"]; // Define positions N1 -> C2 [dir=none]; C2 -> C3 [dir=none]; C3 -> N4 [dir=none]; N4 -> C5 [dir=none]; C5 -> C6 [dir=none]; C6 -> N1 [dir=none]; C2 -> C_ester [dir=none]; C_ester -> O_carbonyl [style=dashed]; // Double bond C_ester -> O_methoxy [dir=none]; O_methoxy -> CH3 [dir=none]; N4 -> O_noxide [dir=none]; // Layout as a ring {rank=same; C6; C5;} {rank=same; N1; N4;} {rank=same; C2; C3;} // Invisible edges for layout C6 -> N1 [style=invis]; N1 -> C2 [style=invis]; C5 -> N4 [style=invis]; N4 -> C3 [style=invis]; // Ester group layout C2 -> C_ester [style=invis];
}
Caption: Molecular Structure of Methyl 2-pyrazinecarboxylate 4-oxide.
Synthesis and Purification
The most direct and industrially scalable route to Methyl 2-pyrazinecarboxylate 4-oxide is the selective N-oxidation of its parent ester, Methyl 2-pyrazinecarboxylate.
Causality Behind Experimental Choices
The selection of an oxidizing agent and reaction conditions is critical for achieving high yield and purity while avoiding over-oxidation or side reactions.
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Oxidizing Agent : Peroxymonosulfates, such as the triple salt 2KHSO₅·KHSO₄·K₂SO₄ (commonly known as Oxone®), are preferred.[2] Unlike more aggressive oxidants, they offer a balance of reactivity and safety, are easy to handle, and are relatively inexpensive.
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Solvent System : A biphasic system, typically involving a halogenated solvent (e.g., methylene chloride) and water, is highly effective.[2] The organic substrate resides in the organic phase, while the inorganic oxidant is dissolved in the aqueous phase. Vigorous stirring promotes interfacial reaction, and this separation simplifies the subsequent workup and purification process.
Experimental Protocol 1: N-Oxidation of Methyl 2-pyrazinecarboxylate
This protocol is adapted from established methods for preparing analogous pyrazine N-oxides[2].
Step-by-Step Methodology:
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Reactor Setup : Charge a 1 L, 4-neck flask equipped with a mechanical stirrer, condenser, and thermocouple with Methyl 2-pyrazinecarboxylate (20.0 g) and methylene chloride (90 g).
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Oxidant Preparation : In a separate vessel, prepare a solution of peroxymonosulfate triple salt (84.7 g) in water (335 g).
-
Reaction : Add the aqueous oxidant solution to the reactor. Vigorously stir the biphasic mixture at room temperature for 48-72 hours.
-
Monitoring : The reaction progress should be monitored by Gas Chromatography (GC) or GC/MS to confirm the consumption of the starting material.
-
Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction : Extract the aqueous layer three times with additional portions of methylene chloride (3 x 120 g).
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Drying and Concentration : Combine all organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by distillation under reduced pressure.
-
Isolation : The resulting off-white solid is dried under vacuum to yield the final product, Methyl 2-pyrazinecarboxylate 4-oxide.[2]
Caption: Workflow for the Synthesis of Methyl 2-pyrazinecarboxylate 4-oxide.
Chemical Reactivity and Stability
The reactivity of Methyl 2-pyrazinecarboxylate 4-oxide is dominated by the interplay between the ester functional group and the N-oxide moiety.
Ester Saponification
A primary application of this intermediate is its conversion to the corresponding carboxylic acid salt, which often constitutes the active pharmaceutical ingredient. This is achieved through saponification, a base-mediated hydrolysis of the ester.
Experimental Protocol 2: Saponification to a Carboxylate Salt
This protocol demonstrates the conversion to the sodium salt, a key step in producing pharmaceutically acceptable forms[2].
-
Reactor Setup : Charge a reactor with the synthesized Methyl 2-pyrazinecarboxylate 4-oxide (15.0 g) and water (45 g).
-
Base Addition : Cool the mixture to below 12°C. Over 20 minutes, add a solution of sodium hydroxide (3.9 g) in water (11 g).
-
Hydrolysis : Stir the mixture for 30 minutes at 50°C to ensure complete hydrolysis.
-
pH Adjustment : Cool the reaction mixture to below 30°C and add aqueous HCl to adjust the pH from ~13 down to ~9.
-
Precipitation : Over one hour at room temperature, add isopropyl alcohol (80 g) to precipitate the sodium salt of the carboxylic acid.
-
Isolation : Stir the resulting slurry overnight, then collect the solid salt by filtration. Wash with cold methanol and dry under vacuum.
Stability and Storage
As a solid organic compound, Methyl 2-pyrazinecarboxylate 4-oxide should be stored in a cool, dry place away from incompatible materials such as strong reducing agents. The parent ester is classified as a combustible solid, suggesting similar handling precautions for the N-oxide derivative.
Spectroscopic and Analytical Characterization
-
¹H NMR : The introduction of the electron-withdrawing N-oxide group at the 4-position is expected to induce a significant downfield shift in the signals of the adjacent ring protons (at C3 and C5) compared to the parent ester. The ¹H NMR spectrum for the parent ester in DMSO-d6 shows protons at 9.22, 8.93, and 8.86 ppm[8].
-
IR Spectroscopy : The IR spectrum will exhibit characteristic peaks for the carbonyl (C=O) stretch of the ester group. Crucially, a strong band corresponding to the N-O stretch is expected to appear, typically in the 1200-1350 cm⁻¹ region. IR data for the parent compound is available for comparison[6][7].
-
Mass Spectrometry : The electron ionization mass spectrum should show a molecular ion peak (M+) corresponding to its molecular weight of approximately 154.12 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃).
Applications in Research and Drug Development
Methyl 2-pyrazinecarboxylate 4-oxide is primarily a synthetic intermediate, not an end-product. Its value lies in its ability to be readily converted into more complex, biologically active molecules.
-
Precursor to APIs : Its most direct application is in the synthesis of pyrazine-2-carboxylic acid 4-oxide derivatives. The 5-methyl analog of this acid, Acipimox, is a known lipid-lowering agent that acts as a niacin receptor 1 antagonist[5][9]. The synthesis of such compounds relies on the N-oxidation of the ester followed by saponification, as detailed in the protocols above[2].
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Modulation of Drug Properties : The N-oxide moiety can be retained in a final drug candidate to improve its pharmacokinetic profile. It can increase polarity, enhance solubility, and alter metabolic fate, making it a valuable tool for drug design.
Caption: Synthetic pathway from precursor to a potential API.
Conclusion
Methyl 2-pyrazinecarboxylate 4-oxide stands as a versatile and valuable intermediate in modern organic synthesis and medicinal chemistry. Although detailed public data on its physical properties is limited, its synthesis and reactivity are well-defined through established chemical principles and patent literature. By leveraging a robust N-oxidation strategy followed by straightforward saponification, researchers can efficiently access a range of pyrazine-based carboxylic acids, paving the way for the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this important building block into their research and development programs.
References
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Title: methyl 2-pyrazinecarboxylate 4-oxide - C6H6N2O3, density, melting point, boiling point, structural formula, synthesis. Source: ChemSynthesis. URL: [Link]
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Title: 2-Carboxy-5-methylpyrazine 4-oxide | CAS 51037-30-0. Source: Chemical-Suppliers. URL: [Link]
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Title: Methyl pyrazinoate | C6H6N2O2 | CID 72662. Source: PubChem. URL: [Link]
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Title: 5-Methylpyrazine-2-carboxylic acid 4-oxide. Source: Amerigo Scientific. URL: [Link]
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Title: Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. Source: Technoarete. URL: [Link]
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